(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol
Description
Properties
IUPAC Name |
(5-methoxyimidazo[1,2-a]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-4-2-3-8-10-7(6-12)5-11(8)9/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXKSCQYJLTXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications for therapeutic applications. The focus will be on its anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The methanol group contributes to its solubility and reactivity.
1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of new anticancer agents.
- Case Study : A derivative with structural similarities demonstrated an IC50 value in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of several bacterial strains.
- Research Findings : In vitro assays revealed that related imidazo[1,2-a]pyridine compounds exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
3. Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have also shown potential as anti-inflammatory agents. The ability to modulate inflammatory pathways makes these compounds attractive for treating inflammatory diseases.
- Mechanism of Action : These compounds are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, thus reducing inflammation markers in cellular models .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It potentially binds to receptors that mediate cellular responses to growth factors and inflammatory signals.
Data Tables
Scientific Research Applications
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold, including derivatives like (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol, has been explored for its anticancer properties. Studies indicate that compounds containing this moiety can act as covalent inhibitors targeting specific cancer mutations. For instance, a series of novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their efficacy against KRAS G12C-mutated cancer cells, demonstrating promising anticancer activity .
Antiviral Properties
Research has highlighted the antiviral potential of imidazo[1,2-a]pyridine derivatives. One notable study reported that certain compounds within this class exhibited significant inhibition of HIV-1 reverse transcriptase, with some derivatives showing an IC50 value as low as 0.18 mM . This suggests that this compound could be further investigated for its antiviral applications.
Antimicrobial Activity
The antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives has also been documented. A recent study demonstrated that synthesized compounds showed good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Imidazo[1,2-a]pyridine derivatives have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease. Some compounds have been shown to inhibit β-amyloid formation and exhibit agonistic activity on GABA A receptors, suggesting potential for treating neurodegenerative diseases . The ability to modulate neurotransmitter systems positions this compound as a candidate for further exploration in neuropharmacology.
Cholinesterase Inhibition
Recent investigations into the cholinesterase inhibitory activities of imidazo[1,2-a]pyridine derivatives reveal their potential in treating conditions like Alzheimer's disease. Certain derivatives demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter balance in the brain . This mechanism could provide a therapeutic avenue for cognitive enhancement.
Synthesis and Structural Studies
The synthesis of this compound involves various methodologies including one-pot reactions and modifications to existing synthetic protocols to enhance yield and purity . Structural characterization through techniques such as NMR and X-ray crystallography has confirmed the integrity and functionalization of these compounds .
Summary Table: Key Applications
Comparison with Similar Compounds
Structural Insights
X-ray crystallography of (5-methylimidazo[1,2-a]pyridin-2-yl)-methanol (CSD refcode: PONVUL) reveals:
- Planarity : The fused ring system is nearly planar (r.m.s. deviation = 0.024 Å), with the hydroxymethyl group oriented perpendicular to the plane (torsion angle: -96.30°) .
- Intermolecular Interactions : O–H···N and C–H···O hydrogen bonds form ribbons along the [201] direction, stabilized by π-π stacking (centroid distances: 3.48–3.72 Å) .
The methoxy group in the target compound may alter electronic properties and packing motifs compared to methyl or halogen substituents .
Comparison with Structural Analogs
Substituent Effects on Properties
Key analogs and their distinguishing features are summarized below:
Key Observations
Halogen substituents (Br, Cl, F) introduce electronegativity, favoring halogen bonding and metabolic stability .
Hydrogen Bonding :
- All analogs retain the hydroxymethyl group, enabling O–H···N hydrogen bonds critical for crystal packing and solubility .
Bioactivity :
- Methyl and halogenated derivatives show promise in antiviral and antimicrobial contexts, while methoxy-substituted compounds may offer improved solubility for drug delivery .
Preparation Methods
General Synthetic Route
A common approach to prepare this compound involves:
- Starting from 5-methoxy-2-aminopyridine as the key building block.
- Formation of the imidazo[1,2-a]pyridine core via cyclization with an appropriate aldehyde or equivalent.
- Introduction of the hydroxymethyl group at the 2-position through reduction or substitution reactions.
Specific Methodologies
Method A: Cyclization via Intramolecular Nucleophilic Substitution
- 5-Methoxy-2-aminopyridine is reacted with a suitable aldehyde or formyl derivative under basic or acidic conditions.
- The reaction proceeds through nucleophilic attack of the amino group on the aldehyde, forming an imine intermediate.
- Intramolecular cyclization yields the imidazo[1,2-a]pyridine ring.
- Subsequent reduction of the aldehyde or imine intermediate at the 2-position introduces the methanol substituent.
This method is supported by studies demonstrating intramolecular nucleophilic aromatic substitution leading to functionalized imidazo[1,2-a]pyridines, with solvent choice (e.g., tert-butanol) influencing yield and selectivity.
Method B: One-Pot Multicomponent Reactions
- A one-pot reaction involving 2-aminopyridine derivatives, aldehydes, and isocyanides can be employed.
- The reaction conditions are optimized to tolerate hydroxyl groups, allowing direct formation of hydroxymethyl-substituted products.
- The process involves sequential formation of formamides, dehydration to isocyanides, and cyclization to imidazo[1,2-a]pyridine derivatives.
- This method is efficient and reduces purification steps.
Method C: Palladium-Catalyzed Cross-Coupling and Subsequent Functionalization
- Starting from 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine, palladium-catalyzed amination or hydroxymethylation reactions can introduce the methanol group at the 2-position.
- Reaction conditions involve palladium catalysts such as methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2,4,6-tri-i-propyl-1,1-biphenyl)-(2-amino-1,1-biphenyl-2-yl)palladium(II) with bases like t-BuONa in tert-amyl alcohol solvent at elevated temperatures under nitrogen atmosphere.
- The product is purified by preparative HPLC to yield the target compound.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
- The synthesized this compound typically appears as a white solid with melting points around 70–75 °C.
- Characterization by ^1H NMR shows characteristic signals for the methoxy group (~3.7 ppm) and the hydroxymethyl group (~4.5–5.5 ppm).
- ^13C NMR confirms the presence of the methanol carbon (~60–65 ppm) and the aromatic carbons of the fused ring system.
- High-resolution mass spectrometry (HRMS) data confirm the molecular formula with exact mass matching calculated values within 1–2 ppm error.
- Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexane mixtures or preparative HPLC for higher purity.
Summary and Recommendations
The preparation of this compound can be efficiently achieved through multiple synthetic routes, with the choice depending on available starting materials, desired scale, and purity requirements. One-pot multicomponent reactions offer streamlined synthesis with good functional group tolerance. Intramolecular nucleophilic substitution methods provide high selectivity, especially when using non-nucleophilic solvents. Palladium-catalyzed methods allow for late-stage functionalization but require more stringent conditions.
Q & A
Q. What are the common synthetic routes for preparing (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol?
- Methodological Answer : The synthesis typically involves two steps:
Condensation : React 5-methoxypyridin-2-amine with ethyl bromopyruvate in methanol under reflux (343 K, 4 hours). Neutralize with Na₂CO₃, extract with dichloromethane, and purify via silica gel chromatography to yield the intermediate ester .
Reduction : Reduce the ester (e.g., ethyl-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate) using LiAlH₄ in methanol at room temperature. Recrystallize the product from ethanol to obtain the final alcohol. Yields range from 60–67% for analogous compounds .
Q. How is the molecular structure of this compound characterized using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction reveals planar fused imidazo[1,2-a]pyridine rings (r.m.s. deviation ~0.024 Å). The methanol group is nearly perpendicular to the ring plane (torsion angle C6–C7–C8–O1 = -96.30°). Key hydrogen bonds (O1–H1···N1, C6–H6···O1) and π-π interactions (centroid distances: 3.48–3.72 Å) stabilize the crystal lattice . Data collection is performed on a Bruker diffractometer (MoKα radiation, 296 K), with refinement using SHELXL .
Advanced Research Questions
Q. How do non-covalent interactions influence the crystal packing of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Hydrogen bonds (e.g., O–H···N, C–H···O) and π-π stacking drive 3D assembly. For example, O1–H1···N1 hydrogen bonds form inversion dimers (R₂²(10) motifs), while π-π interactions between aromatic rings (e.g., centroid distances of 3.6025 Å) link ribbons into a network. Hirshfeld surface analysis (used in related studies) quantifies intermolecular contacts, with H···H (50%), H···C (20%), and H···O/N (15%) contributions .
Q. Can microwave-assisted synthesis improve the yield of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Yes. Microwave irradiation (e.g., 150 W, 100°C, 15 minutes in diglyme) accelerates reactions like cyclocondensation, reducing time from hours to minutes. This method enhances yields (e.g., 85% for a similar nitrile derivative) and minimizes side products. Purification via column chromatography (hexane/ethyl acetate) ensures high purity .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with targets like cholinergic receptors. For example, imidazo[1,2-a]pyridines with methoxy groups show enhanced binding to parasitic receptors (ΔG = -9.2 kcal/mol), suggesting anthelmintic potential .
Q. How are data contradictions resolved in structural refinement for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in bond lengths/angles are addressed by:
- Re-examining hydrogen atom placement via difference Fourier maps.
- Testing alternative refinement models (e.g., anisotropic vs. isotropic displacement parameters).
- Cross-validating with spectroscopic data (e.g., NMR coupling constants). SHELXL’s restraints (e.g., SIMU for thermal motion) improve convergence, with R-factors <5% for high-quality datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
